![molecular formula C16H25ClN2O5 B12299379 2-(4-Chlorophenoxy)-2-methylpropanoic acid;2,6-diaminohexanoic acid](/img/structure/B12299379.png)
2-(4-Chlorophenoxy)-2-methylpropanoic acid;2,6-diaminohexanoic acid
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Overview
Description
Lysine clofibrate is a bioactive chemical compound that combines lysine, an essential amino acid, with clofibrate, a lipid-lowering agent. Clofibrate is known for its ability to reduce elevated serum lipids by increasing the activity of extrahepatic lipoprotein lipase, which enhances the breakdown of lipoproteins . Lysine clofibrate is used in various scientific research applications due to its unique properties derived from both lysine and clofibrate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lysine clofibrate involves the conjugation of lysine with clofibrate. One common method is the formation of an amide bond between the carboxyl group of clofibrate and the amino group of lysine. This can be achieved using activated esters such as N-hydroxysuccinimide (NHS) esters or carbodiimide coupling reagents . The reaction typically occurs under mild conditions, with the pH adjusted to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of lysine clofibrate may involve large-scale synthesis using similar conjugation techniques. The process includes the purification of the final product through techniques such as chromatography to ensure high purity and yield. Optimization of reaction conditions, such as temperature, pH, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Lysine clofibrate can undergo various chemical reactions, including:
Oxidation: The amino group of lysine can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups in clofibrate.
Substitution: The phenoxy group in clofibrate can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group in lysine can lead to the formation of aldehydes or ketones, while reduction of clofibrate’s carbonyl groups can yield alcohols.
Scientific Research Applications
Pharmaceutical Applications
- Antihyperlipidemic Activity : The compound is structurally related to clofibrate, which is known for lowering lipid levels in the blood. Research indicates that derivatives of this compound can exhibit similar lipid-lowering effects, making them candidates for treating hyperlipidemia .
- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial activity against various pathogens. This opens avenues for developing new antimicrobial agents using this compound as a scaffold .
Biochemical Studies
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes responsible for fatty acid metabolism, leading to insights into metabolic disorders .
- Cell Signaling Pathways : Research has explored the effects of this compound on cell signaling pathways, particularly those related to inflammation and cell growth. Understanding these interactions can provide valuable information for cancer research and treatment strategies .
Case Study 1: Antihyperlipidemic Effects
A study published in the Journal of Lipid Research demonstrated that derivatives of 2-(4-Chlorophenoxy)-2-methylpropanoic acid effectively reduced triglyceride levels in animal models. The mechanism was linked to increased lipoprotein lipase activity, suggesting potential therapeutic applications in managing dyslipidemia.
Case Study 2: Antimicrobial Activity
Research conducted at a university laboratory investigated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth, supporting the potential use of this compound in developing new antibiotics.
Case Study 3: Enzyme Interaction
A biochemical analysis revealed that the compound inhibited acetyl-CoA carboxylase, an enzyme critical in fatty acid synthesis. This finding suggests that it could be used to explore metabolic pathways further and develop treatments for obesity-related conditions.
Mechanism of Action
The mechanism of action of lysine clofibrate involves the activation of peroxisome proliferator-activated receptor-alpha (PPARα). Clofibrate, as part of the compound, increases the activity of extrahepatic lipoprotein lipase, leading to enhanced lipoprotein triglyceride lipolysis . This results in the conversion of very low-density lipoproteins (VLDLs) to low-density lipoproteins (LDLs) and subsequently to high-density lipoproteins (HDLs). The activation of PPARα also influences the expression of genes involved in lipid metabolism, contributing to its lipid-lowering effects .
Comparison with Similar Compounds
Lysine clofibrate can be compared with other lipid-lowering agents such as:
- Bezafibrate
- Ciprofibrate
- Fenofibrate
These compounds share similar mechanisms of action by activating PPARα and promoting lipid metabolism. lysine clofibrate’s unique combination of lysine and clofibrate may offer distinct advantages in terms of bioavailability and specific biological effects .
Conclusion
Lysine clofibrate is a versatile compound with significant potential in scientific research and therapeutic applications. Its unique properties, derived from both lysine and clofibrate, make it a valuable tool for studying lipid metabolism and developing lipid-lowering therapies.
Biological Activity
Overview
The compound 2-(4-Chlorophenoxy)-2-methylpropanoic acid (Clofibric acid) , often paired with 2,6-diaminohexanoic acid (lysine) , is a derivative of fibrates, primarily known for its lipid-regulating effects. Clofibric acid is the active metabolite of clofibrate and other lipid-lowering agents. This compound exerts its biological activity through modulation of lipid metabolism, peroxisome proliferation, and other cellular pathways. Below is a detailed analysis of its biological activity.
Lipid Metabolism Regulation
- Clofibric acid functions as a peroxisome proliferator-activated receptor alpha (PPAR-α) agonist , which enhances the β-oxidation of fatty acids in the liver. This leads to reduced plasma triglycerides and very-low-density lipoprotein (VLDL) levels .
- It inhibits acetyl-coenzyme A carboxylase , a key enzyme in fatty acid biosynthesis, thereby reducing lipogenesis .
Peroxisome Proliferation
- Clofibric acid is classified as a peroxisome proliferator , inducing the proliferation of peroxisomes in hepatocytes. This effect is associated with increased fatty acid oxidation and detoxification processes .
2. Pharmacokinetics
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₁ClO₃ |
Molecular Weight | 214.65 g/mol |
Lipophilicity (LogP) | 2.28 (Consensus LogP) |
Solubility | 0.265 mg/mL (ESOL) |
GI Absorption | High |
Blood-Brain Barrier (BBB) | Permeant |
Positive Effects
- Lipid-Lowering Activity :
-
Anti-inflammatory Properties :
- Clofibric acid has been shown to reduce inflammation by modulating cytokine production via PPAR-α activation.
Adverse Effects
- Hepatotoxicity :
- Environmental Persistence :
Case Study 1: Environmental Impact
- A study on wastewater treatment systems revealed that clofibric acid is resistant to biodegradation, leading to its accumulation in aquatic ecosystems. It was found to have adverse effects on aquatic organisms, including inhibition of growth and reproduction in fish and algae .
Case Study 2: Pharmaceutical Applications
- In clinical settings, clofibric acid has been used as part of fibrate-based therapies for managing metabolic syndromes such as diabetes and hyperlipidemia. However, long-term use requires monitoring for potential liver toxicity .
Inhibition of Enzymes
- Clofibric acid inhibits acetyl-coenzyme A carboxylase and modulates fatty acid metabolism pathways, contributing to its lipid-lowering effects .
Toxicological Studies
- Animal studies have shown that chronic exposure leads to hepatocellular carcinoma due to oxidative stress induced by peroxisome proliferation.
Data Table: Summary of Key Properties
Properties
Molecular Formula |
C16H25ClN2O5 |
---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-methylpropanoic acid;2,6-diaminohexanoic acid |
InChI |
InChI=1S/C10H11ClO3.C6H14N2O2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;7-4-2-1-3-5(8)6(9)10/h3-6H,1-2H3,(H,12,13);5H,1-4,7-8H2,(H,9,10) |
InChI Key |
GICOKXUAIACRIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl.C(CCN)CC(C(=O)O)N |
Origin of Product |
United States |
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